[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine
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Overview
Description
[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in ethanol solvent at room temperature. This reaction is catalyzed by vanadium oxide loaded on fluorapatite, resulting in high yields of the desired product .
Industrial Production Methods
the use of green synthesis techniques and heterogeneous catalysts, such as vanadium oxide on fluorapatite, suggests that scalable and environmentally friendly production methods are feasible .
Chemical Reactions Analysis
Types of Reactions
[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzothiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol, and catalysts like vanadium oxide on fluorapatite .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the thiazole and benzothiadiazole rings.
Scientific Research Applications
[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and benzothiadiazole rings allow it to participate in various biochemical reactions, including the activation or inhibition of enzymes and receptors. These interactions can modulate cellular processes and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine include:
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Benzothiadiazole: A bicyclic compound containing a benzene ring fused to a thiadiazole ring.
Thiadiazole: A heterocyclic compound with a five-membered ring containing two nitrogen atoms and one sulfur atom.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of thiazole and benzothiadiazole rings, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-g][2,1,3]benzothiadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S2/c8-7-9-4-2-1-3-5(6(4)12-7)11-13-10-3/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVZYILCRNQCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363675 |
Source
|
Record name | ST091389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20613-67-6 |
Source
|
Record name | ST091389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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